Cas no 56071-71-7 (2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one)

2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one is a benzothiazole derivative with a ketone functional group, exhibiting potential utility in organic synthesis and pharmaceutical research. Its structure combines a benzothiazole moiety with a phenyl ketone group, making it a versatile intermediate for the development of heterocyclic compounds. The benzothiazole core is known for its role in bioactive molecules, suggesting applications in medicinal chemistry, particularly in the design of antimicrobial or antitumor agents. The compound's stability and reactivity under controlled conditions make it suitable for further functionalization. Its synthesis and characterization are well-documented, ensuring reproducibility for research purposes. This compound is primarily of interest to academic and industrial researchers exploring novel heterocyclic frameworks.
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one structure
56071-71-7 structure
Product Name:2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one
CAS No:56071-71-7
MF:C15H11NOS
MW:253.31894
CID:880915
Update Time:2025-06-13

2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3-benzothiazol-2-yl)-1-phenylethanone
    • 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one
    • 2-BENZOTHIAZOL-2-YL-1-PHENYL-ETHANONE
    • 1-(Benzo<d>thiazol-2-yl)-acetophenon
    • 2-(benzo[d]thiazol-2-yl)-1-phenylethanone
    • 2-Benzothiazol-2-yl-1-phenyl-aethanon
    • 2-Phenacyl-benzothiazol
    • 2-Phenacylbenzothiazole
    • HMS1409F16
    • Inchi: InChI=1S/C15H11NOS/c17-13(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-14(12)18-15/h1-9H,10H2
    • InChI Key: WOBXNQIHAIRCIN-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3S2

Computed Properties

  • Exact Mass: 253.05600
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 58.20000
  • LogP: 3.72170

2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one Customs Data

  • HS CODE:2934200090
  • Customs Data:

    China Customs Code:

    2934200090

    Overview:

    2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one Pricemore >>

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Additional information on 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one

Recent Advances in the Study of 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one (CAS: 56071-71-7)

The compound 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one (CAS: 56071-71-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activities, and potential as a drug candidate.

Recent studies have demonstrated that 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one exhibits promising pharmacological properties, particularly in the context of neurological disorders and cancer. The benzothiazole moiety, a key structural component of this compound, is known to interact with various biological targets, including enzymes and receptors involved in disease pathways. Researchers have employed advanced computational modeling techniques to elucidate the compound's binding affinities and mechanism of action at the molecular level.

In the area of synthetic chemistry, novel methodologies have been developed to optimize the production of 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one. A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic route with higher yields and reduced environmental impact, utilizing green chemistry principles. The researchers emphasized the compound's stability under various physiological conditions, which enhances its potential as a viable drug candidate.

Pharmacological evaluations have revealed that this compound demonstrates significant inhibitory effects against specific protein kinases involved in tumor progression. In vitro studies using cancer cell lines showed dose-dependent antiproliferative activity, with particular efficacy against breast and lung cancer models. These findings were further supported by molecular docking studies that identified potential binding sites on target proteins.

Recent investigations into the compound's pharmacokinetic properties have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Researchers have noted its favorable blood-brain barrier permeability, suggesting potential applications in treating central nervous system disorders. However, challenges remain in optimizing its metabolic stability and reducing potential off-target effects.

The safety profile of 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one has been assessed through comprehensive toxicological studies. While initial results indicate an acceptable safety margin for therapeutic use, further investigations are needed to fully characterize its long-term effects and potential drug-drug interactions.

Looking forward, researchers are exploring structural modifications of this compound to enhance its pharmacological properties while minimizing side effects. The development of derivatives with improved selectivity and potency represents a promising direction for future drug discovery efforts in this chemical space.

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